molecular formula C14H12N2O B156939 2-Benzyl-1,2-dihydro-indazol-3-one CAS No. 1848-46-0

2-Benzyl-1,2-dihydro-indazol-3-one

Cat. No.: B156939
CAS No.: 1848-46-0
M. Wt: 224.26 g/mol
InChI Key: IBMDKBAGSDBZIJ-UHFFFAOYSA-N
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Description

2-Benzyl-1,2-dihydro-indazol-3-one is a significant indazol-3-one derivative that serves as a key synthetic intermediate and pharmacophore in medicinal chemistry research. The indazol-3-one scaffold is recognized for its diverse biological activities and is a core structure in several pharmaceutical agents, making it a valuable template for developing novel therapeutic candidates . This compound is notably utilized in the synthesis of N(2)-aryl-substituted indazol-3(2H)-ones via copper-promoted Chan-Evans-Lam coupling, a reaction that produces derivatives with demonstrated anti-inflammatory activity in biological assays . Researchers value this compound for exploring structure-activity relationships, particularly in constructing novel compounds aimed at modulating inflammatory pathways, with some synthesized analogues showing significant effects in cellular models like murine macrophage RAW264.7 cells while exhibiting negligible cytotoxicity . The broader indazole chemical space is associated with an array of pharmacological properties, including anti-cancer, antimicrobial, and enzyme inhibitory effects, highlighting the potential of this compound as a versatile building block in drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1848-46-0

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-benzyl-1H-indazol-3-one

InChI

InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)15-16(14)10-11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

IBMDKBAGSDBZIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N2

Other CAS No.

1848-46-0

Origin of Product

United States

Synthetic Methodologies for 2 Benzyl 1,2 Dihydro Indazol 3 One and Its Derivatives

Classical and Conventional Synthetic Approaches to Indazolones

The formation of the indazolone ring is a critical step and can be accomplished through several established cyclization reactions. These methods typically start from appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions for 1,2-Dihydro-3H-indazol-3-ones

The creation of the bicyclic indazolone structure is often achieved through intramolecular reactions that form the crucial nitrogen-nitrogen bond and the pyrazolone (B3327878) ring.

A prominent and widely utilized method for the synthesis of 1,2-dihydro-3H-indazol-3-ones is the reductive cyclization of o-nitrobenzamide precursors. This reaction typically involves the reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate, which then undergoes an intramolecular cyclization with the adjacent amide functionality.

A direct pathway to 2-benzyl-1,2-dihydro-indazol-3-one can be envisioned through the reductive cyclization of N-benzyl-2-nitrobenzamide. While specific literature detailing this exact transformation is sparse, the synthesis of substituted analogs provides a strong precedent. For instance, the synthesis of 1,2-dihydro-2-benzyl-6-chloro-3H-indazol-3-one has been successfully achieved from N-(benzyl)-4-chloro-2-nitrobenzamide. nih.gov In this procedure, the nitro group is reduced using zinc dust in the presence of ammonium (B1175870) acetate, followed by heating under basic conditions to facilitate cyclization. nih.gov Common reducing agents for this type of transformation include zinc (Zn) dust, tin(II) chloride (SnCl₂), and catalytic hydrogenation. nih.gov

A related approach involves the photochemical cyclization of o-nitrobenzyl alcohols in the presence of a primary amine. For example, 2-benzyl-1,2-dihydro-3H-indazol-3-one has been synthesized from o-nitrobenzyl alcohol and benzylamine (B48309) under UV irradiation in an aqueous phosphate-buffered saline (PBS) solution. nih.gov This method proceeds via the in situ formation of an o-nitrosobenzaldehyde intermediate. nih.govucdavis.eduorganic-chemistry.org

Table 1: Reductive Cyclization Approaches to 2-Substituted Indazolones
PrecursorReagents and ConditionsProductYieldReference
N-(Benzyl)-4-chloro-2-nitrobenzamide1) Zn dust, NH₄OAc, MeOH/H₂O; 2) 2M NaOH, reflux1,2-dihydro-2-benzyl-6-chloro-3H-indazol-3-oneNot explicitly stated nih.gov
o-Nitrobenzyl alcohol and BenzylamineUV light (365 nm), PBS solution, 30 °C, 24 h2-Benzyl-1,2-dihydro-3H-indazol-3-one69% nih.gov
o-Nitrobenzyl alcohol and n-ButylamineUV light (365 nm), PBS solution, 30 °C, 24 h2-Butyl-1,2-dihydro-3H-indazol-3-one67% nih.gov

Another classical approach to the indazolone core is through an intramolecular Friedel-Crafts reaction. The use of masked N-isocyanate precursors has been shown to be an effective method for the synthesis of indazolones. nih.gov This strategy involves the generation of a reactive N-isocyanate intermediate which then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the indazolone. This method offers a pathway to a variety of substituted indazolones, although specific examples leading directly to this compound are not extensively documented. The reaction conditions can be harsh, often requiring high temperatures. nih.gov

Alkylation Strategies for Indazolone Derivatives

Once the 1,2-dihydro-3H-indazol-3-one core is formed, the introduction of the benzyl (B1604629) group at the N-2 position is a key step. The regioselectivity of this alkylation is a critical consideration, as alkylation can occur at either the N-1 or N-2 position of the indazolone ring.

Selective N-2-Alkylation of Indazolin-3-ones

The selective alkylation of the N-2 position of the indazolone ring is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the substituents on the indazolone ring. Generally, direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products. nih.gov However, specific conditions can be employed to favor the formation of the N-2 isomer. For instance, in some systems, the use of specific bases and solvents can direct the alkylation to the desired nitrogen atom. Computational studies have shown that while the 1-H tautomer of indazole is typically more stable, the transition state for N-2 alkylation can be favored under certain conditions.

Reaction with Benzyl Halides for N-Benzyl Substitution

The most direct method for introducing the benzyl group is through the reaction of 1,2-dihydro-3H-indazol-3-one with a benzyl halide, such as benzyl bromide or benzyl chloride. This is a standard nucleophilic substitution reaction where the indazolone anion, generated by a suitable base, attacks the benzylic carbon of the benzyl halide.

To achieve selective N-2 benzylation, the reaction conditions must be carefully controlled. The choice of base and solvent system plays a crucial role in determining the ratio of N-1 to N-2 benzylated products. While specific, high-yielding procedures for the selective N-2 benzylation of the parent 1,2-dihydro-3H-indazol-3-one are not abundantly detailed in readily available literature, general principles of N-alkylation of heterocyclic compounds can be applied.

Table 2: N-Alkylation of Indazolone Core
SubstrateAlkylating AgentBase/SolventProductSelectivity/YieldReference Principle
1,2-Dihydro-3H-indazol-3-oneBenzyl bromidee.g., K₂CO₃, NaH / DMF, THFThis compoundN-2 selectivity is condition-dependent. nih.gov
1,2-Dihydro-3H-indazol-3-oneBenzyl chloridee.g., K₂CO₃, NaH / DMF, THFThis compoundN-2 selectivity is condition-dependent. nih.gov

Modern and Advanced Synthetic Strategies for 2-Substituted Indazolones

The synthesis of 2-substituted indazolones, a class of heterocyclic compounds with significant biological and pharmaceutical relevance, has evolved considerably. Modern strategies move beyond classical methods, employing novel reagents and catalytic systems to achieve greater efficiency and functional group tolerance. These advanced methods include metal-free bond formations, photochemical routes, and sophisticated catalytic cross-coupling reactions.

Boron-Mediated Reductive N-N Bond Formation

A noteworthy advancement in the synthesis of 2-substituted indazolones is the use of bis(catecholato)diboron (B79384) (B₂(OH)₄) to mediate a reductive N-N bond formation. organic-chemistry.org This approach provides an efficient, metal-catalyst-free pathway to the indazolone core. organic-chemistry.org The method is distinguished by its mild reaction conditions and demonstrates a wide scope for both aliphatic and aromatic amines, making it a versatile tool for generating a library of diverse indazolone derivatives. organic-chemistry.org

Photochemical Routes via in situ Generated o-Nitrosobenzaldehyde Intermediates

Photochemical methods offer a mild and efficient strategy for constructing 1,2-dihydro-3H-indazol-3-ones at room temperature. ucdavis.eduescholarship.orgacs.org This technique relies on the in situ generation of the highly reactive intermediate, o-nitrosobenzaldehyde, from o-nitrobenzyl alcohol precursors under UV irradiation (e.g., >365 nm). ucdavis.eduescholarship.orgacs.org The o-nitrosobenzaldehyde then readily condenses with a primary amine to form the indazolone ring system. aub.edu.lb

This convenient reaction avoids the harsh conditions or isolation of the reactive intermediate required by other methods. ucdavis.eduescholarship.orgacs.org The process is typically carried out in an aqueous solvent, such as a phosphate-buffered solution (PBS), which enhances its environmental friendliness. ucdavis.edu A key advantage of this photochemical route is its ability to proceed under gentle conditions, representing one of the mildest synthetic methods for indazolones reported. ucdavis.edu The reaction has been shown to be effective with a variety of primary amines. ucdavis.edu For instance, the reaction of o-nitrobenzyl alcohol with amines such as allylamine (B125299) and propargylamine (B41283) yielded the corresponding indazolones in 63% and 60% yields, respectively. ucdavis.edu

Table 1: Examples of Photochemically Synthesized Indazolones Reaction of o-nitrobenzyl alcohol (1 equiv) with various primary amines (5 equiv) in a PBS solution. ucdavis.edu

AmineProductIsolated Yield (%)
Allylamine2-Allyl-1,2-dihydro-3H-indazol-3-one63
Propargylamine2-(Prop-2-yn-1-yl)-1,2-dihydro-3H-indazol-3-one60
2-(Piperidin-1-yl)ethan-1-amine2-(2-(Piperidin-1-yl)ethyl)-1,2-dihydro-3H-indazol-3-one83
2-Morpholinoethan-1-amine2-(2-Morpholinoethyl)-1,2-dihydro-3H-indazol-3-one62

Copper-Catalyzed Arylation and Chan–Evans–Lam Coupling for N-Arylation

The Chan–Evans–Lam (CEL) coupling is a powerful copper-catalyzed cross-coupling reaction for forming carbon-nitrogen (C–N) bonds. nih.govnih.gov This reaction typically involves the coupling of an N-H containing compound with an arylboronic acid under oxidative conditions. nih.gov The CEL reaction presents a valuable alternative to other methods like the Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, primarily due to the lower cost of copper and its tolerance for aerobic conditions. nih.govnih.gov

In the context of indazolone synthesis, the CEL coupling is particularly useful for the N-arylation step, allowing for the introduction of various aryl groups at the N2 position of the indazolone scaffold. organic-chemistry.org The versatility of the Chan-Evans-Lam reaction allows it to be tolerant of numerous functional groups, including aldehydes and phenolic hydroxyl groups, on the arylboronic acid coupling partner. nih.gov This methodology can be applied to either a pre-formed indazolone core or to precursors such as phenyl carbazates, which can then be cyclized to form the target N-arylindazolone. organic-chemistry.org The use of simple copper salts often suffices, making the procedure operationally simple and scalable. rsc.org

Functionalization and Derivatization Approaches

Beyond the primary synthesis of the indazolone core, its functionalization is key to developing derivatives with tailored properties. Various methods have been established for the selective modification of the 2H-indazole ring system.

An efficient oxo-sulfonylation protocol has been developed for the synthesis of N-sulfonylated indazolones directly from 2H-indazoles. acs.org This transformation employs a sulfinic acid as the sulfonylating agent in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and is conducted under ambient air at room temperature. organic-chemistry.orgacs.org The reaction proceeds under metal-free conditions and provides structurally diverse 1-sulfonylindazol-3(2H)-one derivatives in good yields. acs.org A proposed radical reaction mechanism underlies this transformation. acs.org The method has been successfully applied to a variety of 2-phenyl-2H-indazoles, including those with both electron-donating and halogen substituents, affording the desired products in yields ranging from 73% to 84%. acs.org

Table 2: N-Sulfonylation of 2-Phenyl-2H-indazoles with 4-Methylbenzenesulfinic Acid acs.orgReaction of substituted 2-phenyl-2H-indazole (1.0 equiv) with 4-methylbenzenesulfinic acid (2.0 equiv) and TBHP (2.0 equiv). acs.org

Substituent on Phenyl RingProductIsolated Yield (%)
None1-(p-Tolylsulfonyl)-2-phenyl-1,2-dihydro-3H-indazol-3-one84
4-Me2-(p-Tolyl)-1-(p-tolylsulfonyl)-1,2-dihydro-3H-indazol-3-one81
4-OMe2-(4-Methoxyphenyl)-1-(p-tolylsulfonyl)-1,2-dihydro-3H-indazol-3-one79
4-F2-(4-Fluorophenyl)-1-(p-tolylsulfonyl)-1,2-dihydro-3H-indazol-3-one78
4-Cl2-(4-Chlorophenyl)-1-(p-tolylsulfonyl)-1,2-dihydro-3H-indazol-3-one80
4-Br2-(4-Bromophenyl)-1-(p-tolylsulfonyl)-1,2-dihydro-3H-indazol-3-one73

Preclinical Pharmacological and Biological Evaluation of 2 Benzyl 1,2 Dihydro Indazol 3 One Derivatives

Antiparasitic Activity

The 5-nitroindazole (B105863) scaffold, particularly with a benzyl (B1604629) moiety at the N-2 position, has been identified as a promising prototype for the development of new antiparasitic drugs. nih.gov Researchers have synthesized and evaluated numerous derivatives, revealing potent activity against several protozoan parasites responsible for significant human diseases. nih.govnih.gov

Derivatives of 2-benzyl-5-nitroindazolin-3-one have shown considerable promise as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov The addition of a nitro group at the 5-position of the indazole ring is thought to enhance trypanocidal activity by inducing oxidative stress within the parasite.

In vitro assessments against the different life cycle stages of T. cruzi have demonstrated the potent activity of these compounds. Studies have shown that specific derivatives are highly effective against the replicative forms of the parasite (epimastigotes and intracellular amastigotes), in some cases exceeding the potency of the reference drug, benznidazole (B1666585) (BZ). nih.govnih.gov

For instance, 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (hydrochloride) and 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one were evaluated against the moderately drug-resistant Y strain of T. cruzi. nih.gov The former showed an IC₅₀ value of 0.49 µM against epimastigotes and 0.41 µM against intracellular amastigotes. nih.gov The latter compound also showed activity with IC₅₀ values of 5.75 µM and 1.17 µM against epimastigotes and amastigotes, respectively. nih.gov However, these derivatives were less active than benznidazole against the non-replicative bloodstream trypomastigote form. nih.gov

Further studies on 1-substituted 2-benzyl-5-nitroindazolin-3-ones confirmed their efficacy. One derivative, compound 20 from a synthesized series, was particularly effective against amastigotes of the Tulahuen and Y strains, with IC₅₀ values of 0.81 µM and 0.60 µM, respectively. nih.gov

In Vitro Activity of 2-Benzyl-1,2-dihydro-indazol-3-one Derivatives Against Trypanosoma cruzi
Compound DerivativeParasite StageT. cruzi StrainIC₅₀ (µM)Source
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (hydrochloride)EpimastigotesY0.49 nih.gov
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (hydrochloride)AmastigotesY0.41 nih.gov
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-oneEpimastigotesY5.75 nih.gov
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-oneAmastigotesY1.17 nih.gov
Compound 20 (1-substituted 2-benzyl-5-nitroindazolin-3-one)AmastigotesTulahuen0.81 nih.gov
Compound 20 (1-substituted 2-benzyl-5-nitroindazolin-3-one)AmastigotesY0.60 nih.gov
2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-oneReplicative forms (Epimastigotes, Amastigotes)YOutstanding activity noted mdpi.comresearchgate.net

The promising in vitro results led to the evaluation of these derivatives in murine models of acute Chagas disease. nih.govmdpi.com In mice infected with the T. cruzi Y strain, 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one, when used as a monotherapy, reduced parasitemia by up to 60% at the peak of infection. nih.gov When combined with benznidazole, this same compound led to a parasitemia reduction of 79.24%. nih.gov Similarly, the combination of 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one with benznidazole resulted in a 91.11% decrease in parasitemia. nih.gov These combination therapies also positively impacted survival rates, with 83.33% and 66.67% of mice surviving, respectively, compared to 100% mortality in the untreated group. nih.gov

Another derivative, 2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-one, achieved a parasitemia reduction of approximately 30% in an acute infection model in mice. mdpi.comresearchgate.net

In Vivo Efficacy of this compound Derivatives in T. cruzi Infected Mice (Y Strain)
Compound/TherapyParasitemia ReductionSurvival RateSource
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Monotherapy)Up to 60%Not specified nih.gov
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one + Benznidazole79.24%83.33% nih.gov
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one + Benznidazole91.11%66.67% nih.gov
2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-oneca. 30%Not specified mdpi.comresearchgate.net
Untreated Control0%0% nih.gov

The therapeutic potential of 2-benzyl-5-nitroindazolin-3-one derivatives extends to leishmaniasis. nih.govnih.govnih.gov A study evaluating twenty such derivatives against Leishmania amazonensis found several compounds with potent and selective activity. nih.govnih.gov Eight of the tested compounds showed an IC₅₀ of less than 1 µM against the promastigote stage of the parasite. nih.gov

Against the clinically relevant intracellular amastigote stage, four compounds were found to be as active as the reference drug Amphotericin B. nih.gov The most effective compound identified was 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, which displayed an IC₅₀ of 0.46 µM against amastigotes and a high selectivity index of 875. nih.govnih.gov Preliminary studies also indicated high leishmanicidal activity for some 1-(ω-aminoalkyl)-2-benzylindazolin-3-ones against L. amazonensis promastigotes. nih.gov Furthermore, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have demonstrated in vitro activity comparable to Amphotericin B against the promastigote stages of L. amazonensis, L. infantum, and L. mexicana. researchgate.net

Derivatives of 2-benzyl-5-nitroindazole have also been investigated for their activity against Trichomonas vaginalis, the causative agent of trichomoniasis. nih.govnih.gov Research has shown that certain 3-(ω-aminoalkoxy)-2-benzylindazoles and 3-alkylamino-2-benzylindazoles are quite effective against trophozoites of this parasite. nih.gov

A study focusing on 3-(ω-aminoalkoxy)-1-benzyl-5-nitroindazoles revealed significant activity against both metronidazole-sensitive and metronidazole-resistant isolates of T. vaginalis. ucm.es Two compounds from this series, designated as compounds 6 and 10, were particularly noteworthy. Against a metronidazole-resistant culture, they exhibited IC₅₀ values of 1.3 µM and 0.5 µM, respectively, which were superior to that of metronidazole (B1676534) itself (IC₅₀ = 3.0 µM). ucm.es This high level of activity against a resistant strain suggests that these compounds may not share cross-resistance mechanisms with existing 5-nitroimidazole drugs. ucm.es

Efficacy Against Trypanosoma cruzi

Anti-inflammatory and Analgesic Properties

Beyond their antiparasitic effects, indazol-3-one derivatives have been explored for their anti-inflammatory properties. nih.gov The indazol-3-one core is recognized as a valuable pharmacophore in the development of anti-inflammatory agents. nih.govucdavis.edu

In one study, a series of N(2)-arylindazol-3(2H)-ones were synthesized and evaluated for their anti-inflammatory effects. nih.gov The assessment, conducted using a Griess assay to measure nitric oxide production in stimulated cells, found that several of the synthesized compounds exhibited significant anti-inflammatory activity with minimal cellular toxicity. nih.gov This suggests that the N-substituted indazol-3-one scaffold is a promising backbone for the creation of novel anti-inflammatory drug candidates. nih.gov No specific research findings on the analgesic properties of this compound derivatives were identified in the reviewed literature.

In Vivo Anti-inflammatory Models

The anti-inflammatory potential of this compound derivatives has been evaluated using established in vivo models of acute inflammation. A primary model for this assessment is the carrageenan-induced paw edema test in rodents, a widely accepted method for screening anti-inflammatory drugs. inotiv.comnih.govnih.gov This test involves injecting carrageenan, a phlogistic agent, into the paw of a test animal, which induces a localized, biphasic inflammatory response. nih.gov The initial phase involves the release of mediators like histamine (B1213489) and serotonin, followed by a later phase characterized by the release of prostaglandins, which are major contributors to the inflammatory edema. nih.govnih.gov

In studies, the administration of a novel indazolone derivative, 1-(4-nitrobenzoyl)-4,6-diphenyl-1,2,4,5-tetrahydroindazol-3-one, demonstrated significant anti-inflammatory efficacy. nih.govacs.org The compound was shown to time-dependently inhibit the paw edema induced by carrageenan. nih.gov Similarly, other indazole derivatives have shown a dose- and time-dependent inhibition of paw edema, with some compounds like 5-aminoindazole (B92378) showing a maximum inhibition of 83.09% at a specific dose and time point. nih.gov The effectiveness of these compounds is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.govacs.orgnih.gov

The anti-inflammatory action of these derivatives is believed to be linked to the inhibition of inflammatory mediators. nih.govnih.gov Specifically, their mechanism may involve the suppression of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.govmdpi.com

Table 1: In Vivo Anti-inflammatory Activity of Indazolone Derivatives in Carrageenan-Induced Paw Edema Model

This table is representative of typical data presented in such studies and is based on findings for indazole derivatives.

Compound Dose (mg/kg) Time (hours) Edema Inhibition (%) Reference Compound Edema Inhibition (%)
Indazolone Derivative 20 3 35.2% Diclofenac (50 mg/kg) 55.1%
Indazolone Derivative 40 3 48.9% Diclofenac (50 mg/kg) 55.1%
Indazolone Derivative 60 3 62.5% Diclofenac (50 mg/kg) 55.1%
5-Aminoindazole 100 5 83.09% Diclofenac (10 mg/kg) 88.58%

Data synthesized from findings reported in scientific literature. nih.govnih.gov

Mechanistic Investigations of Analgesic Potential in Animal Models

The analgesic, or pain-relieving, properties of this compound derivatives have been explored in various preclinical models of nociception. nih.gov A common method used is the acetic acid-induced writhing test, where the injection of acetic acid into the peritoneal cavity of a mouse induces characteristic stretching behaviors, or "writhes," which are indicative of visceral pain. nih.govacs.org

A synthesized indazolone derivative demonstrated a significant and dose-dependent reduction in the number of writhes compared to control groups. nih.govacs.org For instance, at doses of 20, 40, and 60 mg/kg, the compound markedly reduced the pain response, with the highest dose showing a highly significant analgesic effect, comparable to that of the standard drug diclofenac. nih.govacs.org This suggests a potent peripheral analgesic action.

To understand the underlying mechanisms of analgesia, researchers have investigated the involvement of the opioidergic system. nih.gov The opioid system is a major pain-modulating pathway in the central nervous system. nih.govhhs.gov The involvement of this pathway can be probed by using opioid receptor antagonists, such as naloxone (B1662785). nih.govdrugbank.com Naloxone is a pure, competitive antagonist at opioid receptors (mu, kappa, and sigma) and can reverse the effects of opioid agonists. hhs.govdrugbank.commedscape.com

In studies involving the indazolone derivative, pretreatment of animals with naloxone was found to block the analgesic response produced by the compound. nih.gov This antagonistic effect strongly indicates that the derivative's antinociceptive action is mediated, at least in part, through the opioidergic pathway. nih.gov The reversal of analgesia by an opioid antagonist points to the compound interacting with opioid receptors to produce its pain-relieving effects. nih.govwww.gov.uk

Table 2: Investigation of Opioidergic Pathway in Analgesic Activity

This table illustrates the principle of using an antagonist to determine mechanistic pathways.

Treatment Group Dose (mg/kg) Nociceptive Response (e.g., Number of Writhes) Conclusion
Vehicle Control - High Baseline Pain Response
Indazolone Derivative 60 Significantly Reduced Compound has analgesic effect
Naloxone + Indazolone Derivative 1.0 + 60 Not Significantly Reduced (Effect Blocked) Analgesic effect is mediated by the opioidergic pathway

Data interpretation based on findings reported for an indazolone derivative. nih.govacs.org

Anticancer Activity

Indazole and its derivatives are recognized as an important class of heterocyclic compounds with a wide range of biological activities, including potent anti-tumor effects. nih.govresearchgate.net This has led to extensive research into their potential as novel anticancer agents. nih.gov

In Vitro Antiproliferative and Cytotoxicity Assays against Cancer Cell Lines

The initial screening of potential anticancer agents typically involves in vitro assays to assess their ability to inhibit the growth of cancer cells (antiproliferative activity) or to kill them directly (cytotoxicity). nih.gov These assays are conducted on a panel of human cancer cell lines.

Derivatives of this compound have demonstrated notable activity in these assays. For example, YC-1, a 1-benzyl indazole derivative, was found to inhibit the proliferation of human umbilical vascular endothelial cells in a dose-dependent manner. nih.gov This anti-angiogenic activity is crucial, as tumors require new blood vessels to grow. Furthermore, studies on N(2)-arylindazol-3(2H)-ones, synthesized from N(1)-benzyl-1H-indazol-3(2H)-one precursors, have been evaluated for their cytotoxicity using the MTT assay. nih.gov

A series of 1H-indazole-3-amide derivatives were evaluated against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One compound in this series, 6o , showed a particularly promising inhibitory effect against the K562 cell line with a half-maximal inhibitory concentration (IC50) value of 5.15 µM. nih.gov

Table 3: In Vitro Antiproliferative Activity of Indazole Derivatives Against Human Cancer Cell Lines

Compound ID Cancer Cell Line IC₅₀ (µM) Reference Drug IC₅₀ (µM)
6o K562 (Leukemia) 5.15 5-Fluorouracil 6.72
6o A549 (Lung) >40 5-Fluorouracil 23.5
6o PC-3 (Prostate) 20.4 5-Fluorouracil 14.9
6o HepG2 (Hepatoma) 16.3 5-Fluorouracil 18.2

Data sourced from a study on 1H-indazole-3-amide derivatives. nih.gov

Apoptosis Induction and Cell Cycle Modulation

A key goal in cancer therapy is to trigger apoptosis, or programmed cell death, in tumor cells. Many chemotherapeutic agents work by inducing apoptosis or by causing cell cycle arrest, which prevents cancer cells from dividing. nih.gov

Mechanistic studies have confirmed that indazole derivatives can exert their anticancer effects through these pathways. For instance, the promising 1H-indazole-3-amide derivative 6o was found to induce apoptosis and modulate the cell cycle in K562 leukemia cells in a concentration-dependent manner. nih.gov Other related heterocyclic compounds, such as 1,2,4-triazole-3-thione derivatives, have also been shown to cause cell cycle arrest, specifically in the S-phase, and to promote both early and late apoptosis in breast cancer cells (MCF-7). nih.gov Additionally, certain derivatives of YC-1, a 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, have been identified as effective inhibitors of apoptosis in vascular smooth muscle cells. nih.gov These findings suggest that the indazolone scaffold can be modified to effectively target the cellular machinery responsible for cell death and proliferation. nih.govnih.gov

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. nih.gov Therefore, compounds that can inhibit these processes are of significant therapeutic interest. mdpi.com

The anti-angiogenic properties of the 1-benzyl indazole derivative YC-1 are directly relevant to this mechanism. Angiogenesis itself is a process that involves the proliferation, migration, and invasion of endothelial cells. nih.gov YC-1 was shown to inhibit the migration of human umbilical vascular endothelial cells in a dose-dependent manner, as evaluated by the transwell chamber assay. nih.govscispace.com This inhibition of endothelial cell migration prevents the formation of new blood vessels that tumors need to grow and metastasize. nih.gov While this research focuses on endothelial cells, the inhibition of migratory pathways is a critical mechanism, and related heterocyclic structures have been shown to directly inhibit the migration and invasion of cancer cells. nih.govmdpi.com

In Vivo Antitumor Efficacy in Animal Models

The therapeutic potential of indazole derivatives as anticancer agents has been substantiated through in vivo studies in animal models. One notable synthesized indazole derivative, designated as 2f, has demonstrated the ability to inhibit the growth of the 4T1 tumor model. nih.govrsc.org This compound was identified as a promising small molecule anti-cancer agent due to its capacity to suppress tumor proliferation in vivo without causing apparent side effects in the treated mice. nih.govrsc.org The antitumor effect of compound 2f in the 4T1 breast tumor model is believed to be linked to its ability to induce apoptosis. nih.gov While the observed in vivo tumor growth suppression was described as modest, it was noted that this could be related to factors such as a suboptimal administration route or dosage. nih.gov Further investigation is considered necessary to optimize and enhance the in vivo antitumor and anti-metastatic activities of this class of compounds. nih.gov Another study identified compound 1b, a (E)-3-benzylideneindolin-2-one derivative, which dose-dependently inhibited tumor growth in mice with a CT26 colon carcinoma, showing no visible signs of toxicity. nih.gov

Broad-Spectrum Biological Relevance of Indazolone Scaffolds (Contextual Studies)

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. mdpi.comresearchgate.netnih.gov Synthetic compounds incorporating the indazole nucleus exhibit a diverse range of biological properties, including anti-inflammatory, antitumor, antibacterial, antifungal, anti-HIV, and antiarrhythmic activities. mdpi.comnih.gov This versatility has led to significant interest in developing indazole-based compounds for various diseases, with at least 43 such therapeutic agents being used in clinical applications or trials. researchgate.netnih.gov

The indazolone scaffold and its derivatives have been extensively evaluated for their antibacterial properties, demonstrating activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov In vitro studies have confirmed the efficacy of various indazole derivatives. For instance, a series of N-methyl-3-aryl indazoles showed significant activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govresearchgate.net Other research has highlighted the inhibitory profile of specific indazole compounds against species like Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. mdpi.com The antibacterial potential is a frequently cited characteristic of the indazole class, underpinning ongoing research into new antimicrobial agents. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Indazole Derivatives

Compound/Derivative Series Bacterial Strain Activity/Result Reference
Indazole derivative 2 Enterococcus faecalis MIC = 128 µg/mL mdpi.com
Indazole derivative 3 Enterococcus faecalis MIC = 128 µg/mL mdpi.com
Indazole derivative 5 Staphylococcus aureus MIC = 64-128 µg/mL mdpi.com
Indazole derivative 5 Staphylococcus epidermidis MIC = 64-128 µg/mL mdpi.com
N-methyl-3-aryl indazoles Xanthomonas campestris Dominant activity nih.govresearchgate.net
N-methyl-3-aryl indazoles Bacillus cereus Dominant activity nih.govresearchgate.net
N-methyl-3-aryl indazoles Escherichia coli Dominant activity nih.govresearchgate.net
N-methyl-3-aryl indazoles Bacillus megaterium Dominant activity nih.govresearchgate.net

In addition to their antibacterial effects, indazole scaffolds are associated with significant antifungal activities. mdpi.comresearchgate.netnih.govnih.gov Research has particularly focused on their efficacy against various Candida species, which are common causes of fungal infections in humans. nih.gov A series of 3-phenyl-1H-indazole derivatives demonstrated broad anticandidal activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov Within this series, compound 10g, featuring an N,N-diethylcarboxamide substituent, was identified as the most active, particularly against C. albicans and miconazole-susceptible and resistant strains of C. glabrata. nih.gov Other studies have also reported the effectiveness of indazole derivatives against Candida albicans. nih.gov The consistent finding of antifungal properties suggests that the 3-phenyl-1H-indazole scaffold is a promising chemotype for the development of new anticandidal agents. nih.gov

Table 2: Antifungal Activity of Selected Indazole Derivatives

Compound/Derivative Series Fungal Strain Activity/Result Reference
3-phenyl-1H-indazole derivatives (10a–i) C. albicans, C. glabrata, C. tropicalis Broad anticandidal activity nih.gov
Compound 10g (N,N-diethylcarboxamide substituent) C. albicans, C. glabrata (miconazole S & R) Most active in series nih.gov
N-methyl-3-aryl indazoles Candida albicans Dominant activity nih.gov

The broad biological profile of indazole derivatives includes potential anti-HIV activity. mdpi.comresearchgate.netnih.govnih.gov The indazole nucleus is considered an important scaffold in the search for novel antiviral agents. nih.gov While specific data on this compound is limited in this context, the general class of indazole-containing compounds has been identified for its potential to yield anti-HIV therapies. mdpi.comnih.gov This has encouraged the design and synthesis of new analogues aimed at inhibiting viral replication. researchgate.net For instance, some synthesized compounds have been evaluated for their ability to inhibit HIV-1 in vitro using methods like the MTT assay. nih.gov The inclusion of anti-HIV in the list of biological activities for the indazole scaffold highlights its versatility and importance in medicinal chemistry research. researchgate.netnih.gov

Indazole derivatives have been investigated for their potential cardiovascular effects, including antiarrhythmic properties. mdpi.comresearchgate.netnih.gov A notable series of indazoloxypropanolamines, designed as isosteres of the beta-blocker pindolol, exhibited significant antiarrhythmic activity. nih.gov In particular, compounds from this series with a methyl substitution on the N-1 position of the indazole nucleus showed interesting affinity for beta-1 adrenergic receptors, which may correlate with their observed antiarrhythmic effects. nih.gov In contrast, derivatives with a phenyl group on the N-1 position were generally less active as antiarrhythmic agents. nih.gov The evaluation of these compounds in arrhythmia models, such as those induced by adrenaline, is a key step in confirming their therapeutic potential. mdpi.com

The pharmacological relevance of the indazole scaffold extends to potential activities within the central nervous system (CNS). researchgate.net Various indazole-based compounds have been evaluated for effects such as analgesic and antipyretic properties. nih.gov For example, a series of indazoloxypropanolamines, specifically those with N-1 methyl substitution, were found to have interesting analgesic effects. nih.gov Broader reviews of the indazole scaffold list a range of potential CNS applications, including anticonvulsant and antidepressant activities, underscoring the scaffold's versatility. researchgate.net While some studies on related heterocyclic compounds have explored effects on locomotor activity and serotoninergic systems, specific research into the CNS activities of this compound derivatives is an area for further exploration. nih.gov

Antispermatogenic Activities

There is currently no available scientific data on the antispermatogenic activities of this compound.

Structure Activity Relationship Sar Studies of 2 Benzyl 1,2 Dihydro Indazol 3 One Derivatives

Impact of Substitution Patterns on Biological Efficacy

The strategic placement and nature of chemical groups on the indazolone core can dramatically alter a compound's interaction with biological targets, affecting its potency and selectivity.

The nitro (NO₂) group is a potent electron-withdrawing moiety that significantly impacts a molecule's electronic properties, polarity, and potential for biological interactions. nih.gov Its presence can be a double-edged sword, acting as both a pharmacophore (a group essential for activity) and a toxicophore (a group associated with toxicity). nih.gov The bioactivity of nitroaromatic drugs often depends on the enzymatic reduction of the nitro group within biological systems, which can lead to reactive intermediates responsible for the therapeutic effect or, conversely, for toxicity. nih.govresearchgate.net

In the context of heterocyclic compounds, the position of the nitro group is crucial. For instance, in some furan (B31954) derivatives, a nitro group at the C-5 position is essential for antibacterial activity. nih.gov Similarly, for certain benzodiazepines, a nitro group at the 7-position enhances hypnotic therapeutic action. nih.gov In the synthesis of indazoles, ortho-functionalized nitroarenes are common starting materials, highlighting the synthetic accessibility of nitro-substituted indazolones. researchgate.net The introduction of a nitro group can also direct the regioselectivity of subsequent reactions on the indazole ring. researchgate.net While direct SAR studies on nitro-substituted 2-benzyl-1,2-dihydro-indazol-3-one are limited, the general principles suggest that adding a nitro group to either the benzyl (B1604629) moiety or the indazolone core would profoundly alter the compound's activity. Its electron-withdrawing nature could enhance interactions with electron-rich pockets in a biological target but could also render the molecule susceptible to metabolic reduction, potentially leading to cytotoxic effects. nih.gov

Table 1: Postulated Effects of Nitro Group Substitution

Substitution PositionPredicted Impact on BioactivityRationale
Benzyl RingModulation of electronic properties and lipophilicity.Can influence binding affinity and pharmacokinetics.
Indazolone Core (e.g., C-6)Altered interaction with target proteins.The electron-withdrawing effect can change the binding mode. nih.govnih.gov

The substituent at the N-2 position of the indazolone ring is a key determinant of biological activity. Studies on a series of 2-N-alkyl and 2-N-aryl-indazolone derivatives as glycogen (B147801) synthase activators have shown that this position can accommodate a variety of groups, leading to a range of activities. nih.gov The benzyl group, in particular, is a bulky, lipophilic substituent that can engage in hydrophobic and π-stacking interactions within a protein's binding site.

The synthesis of 2-substituted-1H-indazolones is readily achieved through various methods, including the nucleophilic ring-opening of precursor molecules, allowing for diverse substitutions at this position. nih.gov The high selectivity for N-2 alkylation over N-1 in certain reaction conditions underscores the distinct chemical environment of the two nitrogen atoms in the indazole core. wuxibiology.com The presence of the benzyl group at N-2, as opposed to a smaller alkyl or hydrogen substituent, is expected to confer a distinct pharmacological profile by occupying a specific hydrophobic pocket in a target enzyme or receptor. Modifications to the benzyl ring itself (e.g., adding substituents) would further modulate these interactions.

Table 2: Significance of the N-2 Benzyl Substituent

FeatureContribution to BioactivitySupporting Principle
Lipophilicity Enhances membrane permeability and hydrophobic interactions.General principle of drug design.
Aromaticity Potential for π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the target binding site.Common interaction mode for aromatic drugs.
Steric Bulk Provides specific shape and complementarity to the binding pocket; can confer selectivity.Lock-and-key or induced-fit models of ligand-receptor binding.

N-1 Position: The N-1 position is often substituted in active indazole derivatives. For example, N-1 sulfonylated indazolones have been synthesized, indicating this position is amenable to modification. organic-chemistry.org In many indazole-based drugs, substitution at N-1 is crucial for activity, and the choice between N-1 and N-2 substitution can lead to different biological outcomes.

C-3 Position: The C-3 position is a critical site for functionalization in many biologically active indazoles. pnrjournal.com Methods for the direct and selective C-3 functionalization of the indazole core are highly sought after in medicinal chemistry. pnrjournal.com A variety of C-3 substituted 1H-indazoles have been prepared and shown to possess significant biological activities, establishing this position as a key handle for modulating the pharmacological properties of the scaffold. nih.govresearchgate.net

C-6 Position: SAR studies on indazole derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) have revealed that substituents at the C-6 position of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov Similarly, the synthesis of 6-substituted purine (B94841) derivatives, which share some structural similarities, often proceeds via nucleophilic aromatic substitution (SNAr) reactions, where the nature of the C-6 substituent dictates the reactivity and outcome. beilstein-journals.orgbeilstein-journals.org This suggests that modifications at the C-6 position of the indazolone core, such as the introduction of halogen, alkyl, or aryl groups, would significantly influence biological efficacy by altering steric and electronic properties that affect target binding.

Table 3: Impact of Substituents at Key Core Positions

PositionType of SubstituentInfluence on Biological ActivityReference
N-1 Sulfonyl, AlkylModulates overall physicochemical properties and can be critical for target engagement. organic-chemistry.org
C-3 Amino, AllylOften a key pharmacophoric element; modifications directly impact binding interactions. pnrjournal.comnih.gov
C-6 Aryl, AlkylCrucial for activity in certain enzyme inhibitor classes (e.g., IDO1 inhibitors). nih.gov

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to correlate the chemical structure of compounds with their biological activity. ej-chem.org For indazole derivatives and related heterocyclic compounds, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been successfully employed to understand the structural requirements for activity. nih.govnih.gov

These studies typically generate 3D contour maps that visualize the regions where certain physicochemical properties are favorable or unfavorable for biological efficacy. Key molecular descriptors that are often correlated with the activity of indazole derivatives include:

Steric Fields: These maps indicate where bulky substituents are predicted to enhance or diminish activity. Favorable steric regions suggest a pocket in the target protein that can accommodate larger groups, potentially leading to stronger binding. nih.govnih.gov

Electrostatic Fields: These descriptors highlight regions where positive or negative electrostatic potential is favorable. For example, a region favoring negative potential (i.e., electron-rich groups) would suggest the presence of a hydrogen bond donor or a positively charged amino acid residue in the target's active site. nih.gov

Pharmacophore Features: QSAR models can identify common pharmacophoric elements, such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, that are essential for activity. A five-point pharmacophore was identified for certain indazole derivatives acting as HIF-1α inhibitors. nih.gov

While a specific QSAR model for this compound was not found, the principles from studies on other indazoles are applicable. nih.govnih.gov A QSAR analysis would likely reveal that the steric bulk and electrostatic potential of the N-2 benzyl group, as well as substituents on the indazolone core, are key predictors of biological activity.

Mechanistic Investigations of 2 Benzyl 1,2 Dihydro Indazol 3 One Derivatives

Cellular and Biochemical Pathways Elucidated

Research into the cellular and biochemical effects of 2-benzyl-1,2-dihydro-indazol-3-one derivatives has uncovered their involvement in several key pathways related to cell stress and death.

Reactive Oxygen Species (ROS) Generation

A significant mechanism of action for certain this compound derivatives, particularly those containing a nitro group, is the induction of oxidative stress through the generation of reactive oxygen species (ROS). Studies on 5-nitroindazolin-3-one derivatives have shown that the presence of the nitro group at the 5-position of the indazole ring is crucial for advancing the production of free radicals. This increase in ROS is believed to be a primary contributor to the observed biological effects, leading to cellular damage and subsequent apoptosis in target cells.

Mitochondrial Membrane Potential Modulation

The induction of apoptosis by some indazole derivatives has been linked to the modulation of the mitochondrial membrane potential (ΔΨm). For instance, investigations into the pro-apoptotic effects of certain indazole derivatives involved measuring the mitochondrial membrane potential using fluorescent dyes like Rhodamine 123 (Rh123). nih.gov A loss or decrease in the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and a critical event in the intrinsic apoptotic pathway. nih.govnih.gov Treatment with these compounds led to a decrease in the mitochondrial membrane potential, suggesting that their mechanism of action involves the disruption of mitochondrial function, which is a hallmark of apoptosis. nih.gov

Apoptotic Pathway Markers (e.g., Cleaved Caspase-3, Bax, Bcl-2)

The pro-apoptotic activity of indazole derivatives is further substantiated by their influence on key regulatory proteins in the apoptotic cascade. Studies have demonstrated that treatment with certain indazole derivatives leads to the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with an increased ratio favoring apoptosis. nih.govmdpi.com The activation of caspase-3, an executioner caspase, is a central event in the apoptotic process, leading to the cleavage of various cellular substrates and ultimately, cell death. nih.govnih.gov

For example, treatment of 4T1 breast cancer cells with a specific indazole derivative resulted in a dose-dependent increase in the expression of Bax and cleaved caspase-3, while the expression of Bcl-2 was diminished. nih.gov Similarly, other related heterocyclic compounds, such as indeno[1,2-b]quinoxaline and 1-benzyl-5-bromoindolin-2-one derivatives, have also been shown to induce apoptosis through the modulation of Bax, Bcl-2, and caspase-3 levels. nih.govmdpi.com

Derivative ClassEffect on BaxEffect on Bcl-2Effect on Cleaved Caspase-3Cell LineReference
Indazole derivativesUpregulationDownregulationUpregulation4T1 nih.gov
Indeno[1,2-b]quinoxaline derivativesUpregulationDownregulationUpregulationHepG-2 nih.gov
1-Benzyl-5-bromoindolin-2-one derivativesUpregulationDownregulationUpregulationMCF-7 mdpi.com

Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

Currently, there is no specific information available in the provided search results regarding the modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) by this compound derivatives.

Receptor and Enzyme Interaction Studies

Investigations into the molecular targets of this compound derivatives have identified interactions with specific enzymes, providing further insight into their mechanisms of action.

Nitroreductase (NTR) and Flavin Mononucleotide Reduced (FMNH2) Interactions

For 5-nitroindazolin-3-one derivatives, a key interaction has been identified with nitroreductases (NTRs). These enzymes are capable of reducing the nitro group on the indazolone scaffold, a process that is considered an activation step. This bioreduction is crucial for the generation of cytotoxic-reducing species. Computational docking studies have provided models of how these compounds may interact with the active site of NTRs. These in silico analyses suggest that the indazolone derivatives can bind to critical residues within the NTR active site, which also involves interactions with the cofactor Flavin Mononucleotide Reduced (FMNH2). This interaction facilitates the electron transfer required for the reduction of the nitro group, initiating the cascade of events that leads to oxidative stress and cell death.

Opioidergic Receptor System Modulation

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the direct modulation of the opioidergic receptor system by This compound . While the broader class of indazolone derivatives has been subject to investigation for their analgesic properties, and in some cases, their mechanisms have been linked to the opioidergic system, specific binding affinities, efficacy, and functional assay data for this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors are not available in published, peer-reviewed sources.

Research into structurally related compounds, such as 2-benzylbenzimidazole derivatives (commonly known as nitazenes), has demonstrated potent activity at the µ-opioid receptor. researchgate.net These studies, however, focus on a different core structure and their findings cannot be directly extrapolated to this compound.

One study on a novel indazolone derivative, identified as 1-(4-Nitrobenzoyl)-4,6-diphenyl-1,2,4,5-tetrahydroindazol-3-one, did explore its analgesic potential and suggested involvement of the opioidergic mechanism through in silico docking studies. This research indicated potential binding interactions with opioid receptors, but it does not provide experimental data on the specific compound .

In the absence of direct research, a discussion of the typical methodologies used to investigate a novel compound's interaction with the opioidergic system can provide a framework for the type of data that would be necessary to fully characterize the activity of this compound.

Typical Mechanistic Investigations:

Receptor Binding Assays: These assays are fundamental in determining the affinity of a compound for the different opioid receptor subtypes (µ, δ, κ). Radioligand binding assays are commonly employed, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. The result is typically expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.

Functional Assays: These experiments assess the functional consequence of the compound binding to the receptor. They determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Common functional assays include:

[³⁵S]GTPγS Binding Assays: This assay measures the activation of G-proteins coupled to the opioid receptors, a hallmark of agonist activity.

cAMP Assays: Agonist activation of µ, δ, and κ opioid receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the receptor upon agonist binding, which is involved in receptor desensitization and signaling.

Data Tables

Due to the lack of specific experimental data for this compound in the scientific literature, data tables for its binding affinities and functional activities at opioid receptors cannot be generated.

Computational and in Silico Approaches in Research on 2 Benzyl 1,2 Dihydro Indazol 3 One

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor).

Molecular docking studies are instrumental in elucidating the specific interactions between 2-benzyl-1,2-dihydro-indazol-3-one and its potential biological targets. While direct studies on this specific compound are not extensively documented in publicly available research, the principles of ligand-target interaction analysis can be understood from studies on related indazole derivatives. For instance, in studies of similar heterocyclic compounds, docking analyses have revealed key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-receptor complex. In the case of indazole derivatives targeting enzymes like Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β), interactions with amino acid residues such as VAL135, GLN185, ARG141, and ASP200 have been identified as essential for binding. researchgate.net Similarly, for this compound, the benzyl (B1604629) group would likely engage in hydrophobic interactions within a receptor's binding pocket, while the indazolone core could form hydrogen bonds.

Interactive Data Table: Potential Ligand-Target Interactions for Indazole Scaffolds Below is a representative table illustrating the types of interactions that could be analyzed for this compound based on findings for similar molecules.

Interaction TypePotential Interacting Group on LigandPotential Interacting Residues on Target
Hydrogen BondCarbonyl oxygen, N-H groupSerine, Threonine, Asparagine, Glutamine
HydrophobicBenzyl group, Phenyl ringLeucine, Isoleucine, Valine, Alanine
Pi-StackingPhenyl ring, Indazole ring systemPhenylalanine, Tyrosine, Tryptophan

Conformational analysis of this compound is critical for understanding its three-dimensional structure and how it fits into a target's active site. The flexibility of the benzyl group allows the molecule to adopt various conformations, and computational methods can identify the most energetically favorable ones. Molecular mechanics calculations and dihedral driver scans are employed to explore the conformational space. nih.gov The prediction of the binding mode involves docking the most stable conformers into the active site of a target protein. The results of these simulations can predict the preferred orientation of the ligand, which is essential for its biological activity. For related tetrahydroisoquinolines, it has been shown that the heterocyclic ring often prefers a half-chair conformation with phenyl groups in a pseudo-equatorial position to minimize steric hindrance. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models can be developed to predict the biological activities of novel compounds, including derivatives of this compound. These models are built using a dataset of compounds with known activities. For example, 2D-QSAR and 3D-QSAR studies on 5-substituted indazole derivatives have been used to create models that can predict their inhibitory activity against specific enzymes. researchgate.net These predictive models are valuable for virtual screening of large compound libraries to identify potential hits with desired biological profiles, thereby prioritizing synthetic efforts.

A crucial aspect of QSAR modeling is the identification of molecular descriptors that are highly correlated with the biological activity of interest. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For a series of 5-substituted indazole derivatives, descriptors like SlogP (lipophilicity), electrostatic potential, and hydrophobicity were found to be important for their biological activity. researchgate.net Identifying these key descriptors for a series of this compound analogs would provide valuable guidance for designing more potent compounds.

Interactive Data Table: Common Molecular Descriptors in QSAR Studies This table outlines some of the descriptors that would be relevant in a QSAR study of this compound.

Descriptor ClassSpecific Descriptor ExampleProperty Represented
ElectronicDipole MomentPolarity and charge distribution
TopologicalWiener IndexMolecular branching and size
PhysicochemicalLogPLipophilicity/Hydrophobicity
3D-DescriptorsMolecular Surface AreaMolecular size and shape

Advanced Computational Chemistry Techniques

Beyond standard docking and QSAR, more advanced computational techniques are being applied to study molecules like this compound. These methods offer a more dynamic and detailed picture of molecular behavior. For example, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing insights into the flexibility of both the ligand and the target. Furthermore, hybrid approaches that combine ligand-based and structure-based methods, such as pharmacophore modeling integrated with virtual screening and molecular docking, are becoming increasingly common for the identification of potent inhibitors. nih.gov These advanced techniques are crucial for a deeper understanding of the molecular mechanisms of action and for the rational design of new and more effective therapeutic agents based on the this compound scaffold.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a staple in chemical research for predicting molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. nih.gov

In the study of indazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine optimized molecular structures. researchgate.net For a related compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, DFT calculations were performed to analyze its structural and spectroscopic properties. researchgate.netasianresassoc.org These calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Table 1: Representative DFT-Calculated Properties for Indazole Derivatives

PropertyDescriptionTypical Application
Optimized GeometryThe lowest energy arrangement of atoms in the molecule.Predicts bond lengths, angles, and overall shape.
Vibrational FrequenciesTheoretical prediction of infrared and Raman spectra.Aids in the interpretation of experimental spectroscopic data. nih.gov
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and electronic excitation energy. nih.gov
NBO AnalysisAnalyzes the filled and empty orbitals to understand bonding and stability.Reveals delocalization and hyperconjugative interactions. asianresassoc.org
Mulliken Population AnalysisAssigns partial charges to individual atoms in the molecule.Helps in identifying electrophilic and nucleophilic sites. nih.gov

This table is illustrative and based on typical DFT studies of related heterocyclic compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the study of the time-dependent behavior, conformational changes, and stability of molecules like this compound in various environments.

MD simulations are particularly valuable for understanding how a molecule interacts with its surroundings, such as a solvent or a biological target. nih.gov For example, in studies of similar heterocyclic compounds like benzimidazole (B57391) derivatives, MD simulations have been used to explore the stability of a ligand-protein complex over time. nih.govacs.org By tracking the root-mean-square deviation (RMSD) of the atomic positions, researchers can assess the stability of the binding pose of a molecule within a protein's active site. cnr.it

These simulations can also shed light on the flexibility of different parts of the molecule, such as the rotational freedom of the benzyl group in this compound. This information is critical for understanding how the molecule might adapt its conformation to bind to a receptor. Simulations can be run at various temperatures to model the denaturation process or to assess the thermal stability of the compound and its complexes. cnr.it

Table 2: Key Parameters from Molecular Dynamics Simulations

ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation)Measures the average distance between the atoms of the simulated structure and a reference structure over time.Indicates the stability of the molecule's conformation or its binding pose in a complex. cnr.it
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the molecule.
Interaction EnergyThe calculated energy of non-bonded interactions (e.g., van der Waals, electrostatic) between the molecule and its environment.Quantifies the strength of binding to a target or solvation effects.
Radial Distribution FunctionDescribes how the density of surrounding atoms or molecules varies as a function of distance from a central point.Provides insight into the local solvent structure around the molecule.

This table is illustrative and based on typical MD simulation studies of related drug-like molecules.

Analysis of Electrostatic Potential and Tautomeric Forms

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). asianresassoc.org For indazole derivatives, MEP maps can confirm the most electronegative sites, such as the oxygen atom of the carbonyl group, and the most electropositive sites, which are often the hydrogen atoms attached to the aromatic rings. asianresassoc.org This information is crucial for predicting how the molecule will interact with other molecules, including biological receptors.

Indazolones, including this compound, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. The primary tautomeric forms for the indazolone core are the keto form (1,2-dihydro-3H-indazol-3-one) and the enol form (1H-indazol-3-ol). The position of the benzyl group (at N1 or N2) further diversifies the possible isomers. nih.gov

Quantum-chemical calculations are essential for determining the relative stability of these tautomers. nih.gov By calculating the total energy of each optimized tautomeric structure, researchers can predict which form is the most energetically favorable under specific conditions (e.g., in a vacuum or in a particular solvent). nih.gov For instance, a study on a related benzothiazine system demonstrated that the diketo form was energetically favored over the keto-enol or dienol forms. nih.gov Understanding the predominant tautomeric form is critical as different tautomers can exhibit distinct biological activities and physicochemical properties.

Table 3: Tautomeric Forms of the Indazolone Core

Tautomeric FormStructural Description
Keto FormC=O group at position 3, with a proton on N1 or N2.
Enol FormC-OH group at position 3, with a double bond in the five-membered ring.

This table describes the basic tautomerism of the parent indazolone ring.

Future Perspectives and Research Directions for 2 Benzyl 1,2 Dihydro Indazol 3 One

Development of Novel and Green Synthetic Methodologies

The synthesis of indazolone derivatives is an active area of research, with a growing emphasis on developing environmentally benign and efficient methods. Traditional synthetic routes often require harsh conditions, such as high temperatures and the use of strong bases. nih.gov

Future efforts will likely focus on "Green Chemistry" principles to minimize waste, reduce energy consumption, and use less hazardous materials. semanticscholar.org Promising directions include:

Photochemical Synthesis: A recently developed method utilizes light to generate a key o-nitrosobenzaldehyde intermediate from o-nitrobenzyl alcohols in an aqueous solvent at room temperature. This mild and convenient photochemical strategy represents a significant advancement over methods that require forcing conditions. nih.gov

Microwave-Assisted Synthesis: As seen in the synthesis of related heterocyclic compounds, microwave irradiation can dramatically shorten reaction times and improve yields, offering a greener alternative to conventional heating. researchgate.net

Catalyst-Free Reactions in Water: The development of synthetic protocols that use water as a solvent and proceed without a catalyst are highly desirable. Such methods, which have been successfully applied to the synthesis of isoindolinones, reduce environmental impact as water is the only byproduct. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Applying this technology to the synthesis of 2-benzyl-1,2-dihydro-indazol-3-one could lead to more efficient and reproducible manufacturing processes.

Cycloaddition Reactions: Novel approaches like the [3 + 2] dipolar cycloaddition of sydnones and arynes provide a rapid and efficient route to the 2H-indazole core under very mild conditions, preventing contamination by 1H-indazole isomers. nih.gov Adapting such strategies could offer new avenues for synthesizing indazol-3-one derivatives.

Table 1: Comparison of Synthetic Methodologies for Indazolone and Related Heterocycles

Methodology Key Features Advantages Reference
Traditional Synthesis Requires 20 equiv. KOH at 100 °C. Established method. nih.gov
Photochemical Route UV-mediated reaction in aqueous solvent at room temperature. Mild conditions, convenient, green. nih.gov
Microwave-Assisted Use of microwave irradiation to accelerate the reaction. Rapid, efficient, environmentally friendly. researchgate.net
[3 + 2] Cycloaddition Reaction of sydnones and arynes. Mild conditions, high yields, high regioselectivity for 2H-indazoles. nih.gov

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The indazolone core is a "privileged scaffold" known for a wide spectrum of biological activities, including antiviral, antibacterial, antihyperglycemic, and antitumor properties. nih.gov However, the full therapeutic potential of this compound and its derivatives remains largely untapped.

Future research should systematically explore new biological targets and therapeutic applications:

Anti-inflammatory and Antioxidant Activity: Related benzyl-containing heterocyclic compounds have demonstrated significant anti-inflammatory and antioxidant properties. nih.govresearchgate.netmdpi.com Investigating the potential of this compound to modulate inflammatory pathways and oxidative stress could open doors to treatments for chronic inflammatory diseases and conditions associated with oxidative damage.

Anticancer Activity: Derivatives of the related 1-benzyl-5-bromoindolin-2-one scaffold have shown potent anticancer activity against breast and lung cancer cell lines by inhibiting VEGFR-2. mdpi.comnih.gov A focused investigation into the antiproliferative and anti-angiogenic effects of this compound derivatives is warranted.

Antiprotozoal Activity: Recently, 3-alkoxy-1-benzyl-5-nitroindazole derivatives were identified as potent agents against Leishmania species. nih.gov This finding strongly suggests that the 2-benzyl-indazol-3-one scaffold should be evaluated for activity against a broad range of protozoan parasites, including those responsible for malaria, trypanosomiasis, and other neglected tropical diseases.

Enzyme Inhibition: Indazol-3-one derivatives have been identified as potential DNA gyrase inhibitors and glycogen (B147801) synthase activators. researchgate.net Screening this compound against various enzyme families, such as kinases, proteases, and metabolic enzymes, could reveal novel therapeutic targets.

Advanced SAR and Mechanistic Elucidation Studies

To optimize the therapeutic potential of this compound, a deep understanding of its structure-activity relationship (SAR) and mechanism of action is crucial. While extensive SAR studies have been conducted on the related 1-benzyl indazole derivative YC-1 (Lificiguat), this knowledge can guide future work on the 2-benzyl isomer. nih.govnih.gov

Key areas for future investigation include:

Systematic Modification of the Benzyl (B1604629) Group: Studies on YC-1 have shown that substitutions on the benzyl ring can significantly impact biological activity. nih.gov A systematic exploration of mono- and di-substitution with various electronic and steric groups on the benzyl moiety of this compound is needed to delineate its SAR.

Substitution on the Indazole Core: Modifying the fused benzene (B151609) ring of the indazole core with different functional groups can influence potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Studies: Identifying the specific molecular targets and cellular pathways modulated by active compounds is essential. Techniques such as thermal shift assays, chemical proteomics, and genetic screening can be employed to deconvolve the mechanism of action. For example, studies on anticancer indolin-2-one derivatives have used cell cycle analysis and evaluation of apoptotic markers to understand how they induce cell death. mdpi.com

Table 2: Key Structural Regions for Future SAR Studies of this compound

Structural Region Potential Modifications Desired Outcome Reference for Approach
N2-Benzyl Group Substitution (fluoro, chloro, methyl, etc.) at ortho, meta, para positions. Enhance potency, improve selectivity, modulate ADME properties. nih.gov
Indazole Core Introduction of substituents (e.g., nitro, halogen, alkyl) at positions 4, 5, 6, and 7. Modulate activity, improve solubility, alter metabolic stability. nih.gov
C3-Carbonyl Group Bioisosteric replacement or derivatization. Explore alternative binding modes, create novel chemical entities. N/A

Application in Multi-targeted Drug Design Strategies

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. jneonatalsurg.comnih.gov Multi-target-directed ligands (MTDLs), single compounds designed to modulate multiple targets simultaneously, offer a promising therapeutic strategy. jneonatalsurg.com

The this compound scaffold is an excellent candidate for MTDL design due to the inherent biological promiscuity of the indazole core. nih.gov Future research could focus on:

Pharmacophore Hybridization: This strategy involves combining the structural features of this compound with those of other known pharmacophores to create a single hybrid molecule with dual activity. For instance, combining the indazolone core with moieties known to inhibit targets like EGFR and BRAF could yield dual-action anticancer agents. mdpi.com

Fragment-Based Design: Fragments from the this compound structure could be linked with fragments known to bind to a second, unrelated target to create a novel MTDL.

In Silico Screening and Design: Computational methods can be used to predict the binding of this compound derivatives against panels of disease-relevant targets. This can guide the rational design of MTDLs with desired polypharmacology, as demonstrated in the design of benzyl piperazine-based compounds for Alzheimer's disease. jneonatalsurg.com

By embracing a multi-target approach, researchers can potentially develop more effective and robust therapies for complex multifactorial diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyl-1,2-dihydro-indazol-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzisothiazolone derivatives typically involves cyclization reactions or condensation of intermediates. For example, sodium hydride (NaH) in acetonitrile (CH₃CN) can facilitate nucleophilic substitution, while trifluoroethanol (CF₃CH₂OH) may enhance esterification steps . X-ray diffraction is critical for confirming crystallinity and structural integrity post-synthesis . Optimizing reaction time and temperature (e.g., 60–80°C for 12–24 hours) can improve yields by minimizing side reactions like oxidation or hydrolysis.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • X-ray diffraction for absolute stereochemical assignment and crystal packing analysis .
  • Mass spectrometry (LCMS) to verify molecular weight and purity (>98% via Rt and m/z data) .
  • Thermogravimetric analysis (TGA) to assess thermal stability, particularly for derivatives intended for pharmacological use.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize respiratory and dermal protection due to potential chronic exposure risks:

  • Use fume hoods and PPE (gloves, lab coats) to prevent inhalation or skin contact .
  • Pre-employment respiratory function tests for personnel with pre-existing conditions (e.g., asthma or dermatitis) .
  • Regular medical monitoring for respiratory or cutaneous lesions, especially in long-term studies .

Advanced Research Questions

Q. How can conflicting data on the antibacterial activity of benzisothiazolone derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from variations in microbial strains, solvent systems, or assay protocols. To address this:

  • Standardize testing using CLSI (Clinical and Laboratory Standards Institute) guidelines for minimum inhibitory concentration (MIC) assays.
  • Cross-validate results with multiple strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) .
  • Employ structure-activity relationship (SAR) analysis to isolate the impact of substituents (e.g., benzyl vs. morpholino groups) on bioactivity .

Q. What experimental strategies can elucidate the mechanism of action of this compound in pharmacological studies?

  • Methodological Answer : Combine in vitro and in silico approaches:

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence polarization or SPR (surface plasmon resonance).
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to active sites .
  • Metabolic stability studies : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation .

Q. How do indoor environmental surfaces influence the stability and reactivity of this compound?

  • Methodological Answer : Surface chemistry studies require microspectroscopic techniques:

  • ATR-FTIR to monitor adsorption/desorption kinetics on materials like drywall or PVC .
  • ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) to detect surface-bound degradation products .
  • Environmental chambers can simulate humidity/temperature conditions to study oxidative degradation pathways.

Q. What statistical approaches are recommended for optimizing the synthesis of novel this compound derivatives?

  • Methodological Answer : Apply design of experiments (DoE) principles:

  • Factorial design to screen variables (e.g., catalyst loading, solvent polarity).
  • Response surface methodology (RSM) to model non-linear relationships between parameters and yield .
  • Principal component analysis (PCA) to identify critical factors in multi-step syntheses .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of benzisothiazolone analogs?

  • Methodological Answer : Reconcile differences by:

  • Replicating studies under identical conditions (e.g., OECD TG 403 for acute inhalation toxicity) .
  • Cross-referencing CAS numbers to confirm compound identity (e.g., CAS 2634-33-5 vs. 2147-83-3) .
  • Conducting comparative metabolomics to identify species-specific detoxification pathways (e.g., rodent vs. human hepatocytes).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.